molecular formula C12H9FIN B13075274 3-Benzyl-2-fluoro-4-iodopyridine

3-Benzyl-2-fluoro-4-iodopyridine

Cat. No.: B13075274
M. Wt: 313.11 g/mol
InChI Key: ODUFSUMOFMDOLQ-UHFFFAOYSA-N
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Description

3-Benzyl-2-fluoro-4-iodopyridine is a specialized dihalogenated pyridine derivative designed for use as a key synthetic intermediate in research and development. Its molecular structure incorporates fluorine and iodine at the 2- and 4-positions of the pyridine ring, respectively, which are established sites for regioselective metal-halogen exchange and subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling . The unique 3-benzyl group on this scaffold may influence the compound's lipophilicity and steric profile, potentially tailoring it for the synthesis of complex molecules where such properties are desired. Compounds within this chemical family are frequently employed in the construction of active pharmaceutical ingredients (APIs) and advanced ligands . As a fluorinated building block, this chemical is strictly for research applications in fields like medicinal chemistry and drug discovery . It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage the distinct reactivity of the iodine and fluorine substituents for sequential functionalization to create diverse, multi-substituted heterocyclic systems central to modern chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9FIN

Molecular Weight

313.11 g/mol

IUPAC Name

3-benzyl-2-fluoro-4-iodopyridine

InChI

InChI=1S/C12H9FIN/c13-12-10(11(14)6-7-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ODUFSUMOFMDOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CN=C2F)I

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzyl 2 Fluoro 4 Iodopyridine and Analogs

Convergent and Divergent Synthesis of the Pyridine (B92270) Core

The construction of the fundamental pyridine ring can be approached through various strategies, broadly categorized as convergent or divergent. Convergent syntheses assemble the ring from several components in a single or few steps, while divergent strategies involve the modification of a pre-existing pyridine core. Recent advancements have focused on developing efficient and versatile methods to access polysubstituted pyridines. nih.govacs.org

Multicomponent Cyclocondensation Protocols for Polysubstituted Pyridines

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules from simple starting materials in a one-pot fashion. nih.govresearchgate.net These reactions offer high atom economy and operational simplicity. acsgcipr.org Several classic named reactions, such as the Hantzsch, Guareschi-Thorpe, and Kröhnke pyridine syntheses, fall under this category and have been adapted for the creation of a wide array of functionalized pyridines. acsgcipr.orgresearchgate.net

The Hantzsch synthesis, for instance, typically involves the condensation of two β-ketoesters, an aldehyde, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. youtube.comyoutube.com The Guareschi-Thorpe and Bohlmann-Rahtz syntheses, on the other hand, can directly yield the aromatic pyridine ring through a series of condensation and elimination steps. acsgcipr.org

Recent research has focused on expanding the scope and improving the efficiency of these MCRs. The use of nanocatalysts in MCRs for pyridine synthesis has gained attention as a method to create novel, active pharmacophores. rsc.org These protocols allow for the assembly of highly substituted pyridine rings from simple, open-chain precursors. researchgate.net

Table 1: Comparison of Classical Pyridine Synthesis Methods

Reaction NameKey ReactantsIntermediate/ProductKey Features
Hantzsch Pyridine Synthesisβ-ketoester (2 equiv.), Aldehyde, Ammonia/Ammonium AcetateDihydropyridine (requires oxidation)Forms a tetrahydropyridine (B1245486) product that needs a subsequent oxidation step. acsgcipr.org
Guareschi-Thorpe ReactionCyanoacetamide, 1,3-Dicarbonyl compound, AmmoniaPyridineDirect formation of the aromatic pyridine. acsgcipr.org
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds, Nitrogen source (e.g., ammonium acetate)PyridineSuitable for the preparation of mono-, di-, tri-, and tetra-substituted pyridines. researchgate.net
Bohlmann-Rahtz Pyridine SynthesisEnamine, α,β-Unsaturated ketonePyridineDirect formation of the aromatic pyridine via substitution/elimination. acsgcipr.org

Heteroannulation and Pericyclic Reactions in Pyridine Ring Formation

Heteroannulation reactions, which involve the formation of a heterocyclic ring onto a pre-existing carbocyclic or heterocyclic system, provide another avenue to polysubstituted pyridines. Pericyclic reactions, particularly electrocyclizations and cycloadditions, are also powerful methods for constructing the pyridine ring with high stereoselectivity. nih.govyoutube.com

Electrocyclization reactions involve the formation of a sigma bond between the ends of a conjugated pi system to form a ring. youtube.com For instance, a 6π-electrocyclization of a properly substituted triene can lead to a dihydropyridine intermediate, which can then be aromatized to the corresponding pyridine. The stereochemical outcome of these reactions can often be predicted by the Woodward-Hoffmann rules. youtube.com

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a particularly useful pericyclic reaction for pyridine synthesis. nih.gov This reaction involves a diene reacting with a dienophile containing a heteroatom. In the context of pyridine synthesis, an aza-diene can react with an alkyne or an enamine to form the pyridine ring. The formation of the pyridine ring in some natural products has been shown to proceed through enzymatic Diels-Alder reactions. nih.gov

Metal-Free and Organocatalytic Approaches to Pyridine Derivatives

In recent years, there has been a significant push towards the development of metal-free and organocatalytic methods for the synthesis of pyridine derivatives, driven by the desire for more sustainable and cost-effective chemical processes. acs.orgnih.gov These approaches avoid the use of potentially toxic and expensive transition metal catalysts. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in this regard. For example, dithiophosphoric acids have been identified as versatile catalysts capable of acting as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor in the functionalization of pyridines. acs.org

Metal-free approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions. For instance, the reaction of pyridinium (B92312) ylides with trifluoroacetyl diazoester can yield highly functionalized pyridazines without the need for a metal catalyst. researchgate.net Similarly, a metal-free approach for the phosphonation of pyridines involves activation of the pyridine ring with a Lewis acid, facilitating nucleophilic attack. acs.org

Regioselective Introduction of Halogen Functionalities (Fluorine and Iodine)

The introduction of halogen atoms, specifically fluorine and iodine, onto the pyridine ring is a crucial step in the synthesis of 3-benzyl-2-fluoro-4-iodopyridine. The regioselectivity of these halogenation reactions is of paramount importance.

A radical-based direct C-H iodination protocol has been developed for various heterocycles, including pyridines. researchgate.netrsc.orgscispace.comnih.gov This method allows for the iodination at the C3 and C5 positions of the pyridine ring. researchgate.netrsc.orgscispace.comnih.gov The reaction is believed to proceed through the in-situ generation of an iodo radical. scispace.com

Modern Fluorination Strategies for Pyridine Systems

The introduction of fluorine into aromatic systems is a challenging yet highly desirable transformation in medicinal chemistry. Several modern strategies have been developed to achieve the fluorination of pyridine rings.

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into electron-deficient aromatic rings, including pyridines. acs.orgresearchgate.netnih.govnih.gov The reaction involves the attack of a nucleophilic fluoride (B91410) source on an aromatic ring bearing a suitable leaving group (such as a nitro group or a halogen) and electron-withdrawing groups that activate the ring towards nucleophilic attack. nih.govresearchgate.net

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction. researchgate.net

Table 2: Key Factors Influencing SNAr Fluorination of Pyridines

FactorDescriptionImpact on Reaction
Leaving Group The group that is displaced by the fluoride nucleophile.Good leaving groups are essential for an efficient reaction. Common examples include -NO₂, -Cl, and -Br. researchgate.net
Electron-Withdrawing Groups Groups that pull electron density from the aromatic ring.These groups activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. researchgate.net
Fluoride Source The reagent that provides the fluoride nucleophile.Anhydrous fluoride sources like potassium fluoride (KF) with a phase-transfer catalyst or tetraalkylammonium fluorides are often used. nih.gov
Solvent The medium in which the reaction is carried out.Aprotic polar solvents such as DMSO, DMF, or sulfolane (B150427) are typically employed to enhance the nucleophilicity of the fluoride ion.

The scope of SNAr fluorination on pyridine systems is broad, but it is generally most effective for substrates that are sufficiently electron-deficient. nih.gov For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion via SNAr. researchgate.net The development of new fluoride sources and reaction conditions continues to expand the utility of this important transformation. For example, anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) has been shown to be a highly effective reagent for the room-temperature SNAr fluorination of electron-deficient substrates. nih.gov

Directed Iodination Protocols for Pyridine Substrates

Introducing an iodine atom onto the pyridine ring, particularly at the C4 position, is a crucial step for accessing this compound. Iodinated heterocycles are exceptionally useful synthetic intermediates, primarily for their ability to participate in a wide range of cross-coupling reactions.

Direct C-H iodination of pyridines is challenging due to the ring's electron deficiency. youtube.com However, radical-based protocols have been developed. For instance, using an iodine source under radical-generating conditions can lead to the iodination of pyridines, typically yielding a mixture of C3 and C5 iodinated products. rsc.orgrsc.org

A more subtle and powerful strategy for regiocontrol is the "halogen dance" reaction. clockss.orgresearchgate.net This base-catalyzed halogen migration, typically using lithium diisopropylamide (LDA), allows for the isomerization of halopyridines to thermodynamically more stable isomers or to isomers that are difficult to access directly. clockss.orgresearchgate.net A notable application is the synthesis of 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine. researchgate.net In this process, treatment with LDA and iodine results in a "halogen dance" where the initial lithiation at a position remote from the bromine is followed by trapping with iodine and subsequent rearrangement, furnishing the 4-iodo product in good yield. researchgate.net This strategy highlights how a pre-existing halogen can direct the introduction of a second, different halogen to a specific, otherwise inaccessible position.

A highly effective and modern approach to achieving regioselective functionalization of pyridines at the 3-position involves the use of Zincke imine intermediates. nih.govchemrxiv.org This strategy entails a temporary dearomatization of the pyridine ring. The pyridine is first activated with an agent like 2,4-dinitrochlorobenzene or, in more modern protocols, triflic anhydride (B1165640) (Tf₂O), to form a pyridinium salt. researchgate.netchemrxiv.org This salt is then opened by a secondary amine (e.g., dibenzylamine) to form a linear, conjugated azatriene, known as a Zincke imine. nih.gov

This ring-opened intermediate behaves like a series of polarized, electron-rich alkenes rather than an electron-deficient heterocycle. nih.gov It undergoes highly regioselective electrophilic halogenation, including iodination with reagents like N-iodosuccinimide (NIS), at the position that corresponds to C3 of the original pyridine. nih.govchemrxiv.org A subsequent ring-closing step, often promoted by acid or heat, regenerates the aromatic pyridine ring, now bearing a halogen at the 3-position. nih.gov This "one-pot" ring-opening, halogenation, ring-closing sequence is compatible with a wide range of functional groups and has been successfully applied to the late-stage iodination of complex pharmaceutical compounds. nih.govchemrxiv.org

Classical electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult and generally requires harsh conditions, such as oleum (B3057394) at high temperatures for sulfonation. youtube.com Iodination under EAS conditions is typically low-yielding and often requires activation of the pyridine ring. nih.gov One common strategy is the formation of a pyridine N-oxide. The N-oxide activates the ring towards electrophilic attack, directing substitution primarily to the C4 position. youtube.com After iodination, the N-oxide can be reduced back to the pyridine.

Metal-catalyzed iodination offers milder alternatives. While less common than couplings to pre-halogenated pyridines, direct C-H iodination catalyzed by transition metals is an area of active research. For example, rhodium-catalyzed C-H iodination of quinoline-N-oxides with NIS has been shown to be selective for the C8 position, illustrating the potential for metal catalysts to control regioselectivity in related heterocyclic systems. rsc.org

Strategic Incorporation of the Benzyl (B1604629) Moiety

The final key component of the target structure is the benzyl group at the C3 position. This substituent can be introduced at various stages of the synthesis, either onto a pre-functionalized pyridine ring or during the construction of the ring itself.

A common and powerful method for forming the C-C bond between the pyridine ring and the benzyl group is through transition-metal-catalyzed cross-coupling reactions. If a halogen, such as iodine or bromine, is first installed at the C3 position (for instance, using the Zincke imine strategy), a subsequent Suzuki, Stille, or Kumada coupling reaction with a suitable benzyl-organometallic reagent (e.g., benzylboronic acid, benzyltributylstannane, or benzylmagnesium bromide) can efficiently install the benzyl moiety.

Alternatively, the benzyl group can be incorporated via C-H activation. Palladium-catalyzed C-H benzylation of pyridine derivatives has been demonstrated, although this often requires a directing group to achieve high regioselectivity. For the synthesis of a 3-benzylpyridine, a substrate with a directing group at C2 or C4 would typically be required to favor functionalization at C3.

Cross-Coupling Strategies for C(sp²)–C(sp³) Bond Formation: Negishi and Related Couplings

The formation of a C(sp²)–C(sp³) bond between the pyridine ring and the benzyl group is a crucial step in the synthesis of this compound. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for this transformation due to its high functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org

A plausible synthetic route towards this compound via a Negishi coupling would involve the reaction of a benzylzinc halide with a suitably dihalogenated pyridine precursor, such as 2-fluoro-3,4-diiodopyridine (B115168) or 2-fluoro-3-bromo-4-iodopyridine. The inherent reactivity difference between the carbon-halogen bonds (I > Br > Cl) on the pyridine ring is a key factor in achieving regioselectivity. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br or C-Cl bond, allowing for selective coupling at the 4-position.

Table 1: Catalyst and Ligand Systems in Negishi Coupling for C(sp²)–C(sp³) Bond Formation

Catalyst PrecursorLigandSubstrate ScopeTypical YieldsReference
Pd(PPh₃)₄PPh₃Aryl, vinyl, benzyl, allyl halides with organozinc reagentsGood to excellent wikipedia.orgorganic-chemistry.org
Ni(acac)₂/reductantPPh₃Aryl-aryl cross couplingModerate to good wikipedia.org
Pd(OAc)₂CPhosSecondary alkylzinc halides with aryl bromides/chloridesHigh nih.gov

The choice of catalyst and ligand is critical in optimizing the Negishi coupling. While tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, specialized ligands such as biaryldialkylphosphines (e.g., CPhos) have been shown to be highly effective in promoting the reductive elimination step and suppressing undesired side reactions like β-hydride elimination, particularly when dealing with secondary alkylzinc reagents. nih.gov

Palladium-Catalyzed C-H Arylation for Benzylpyridine Construction

Direct C-H functionalization has emerged as an atom-economical and efficient strategy for the synthesis of complex organic molecules. Palladium-catalyzed C-H arylation (or benzylation in this context) of a 2-fluoro-4-iodopyridine (B1312466) substrate could, in principle, provide a direct route to the target molecule. This approach would avoid the pre-functionalization of the pyridine ring at the 3-position.

While direct C-H benzylation of 2-fluoro-4-iodopyridine is not widely reported, related palladium-catalyzed C(sp²)-H activation and subsequent arylation have been successfully applied to a variety of arenes and heterocycles. These reactions often employ a directing group to achieve regioselectivity. For instance, the picolinamide (B142947) (PA) directing group has been used to functionalize the ortho-C(sp²)-H bonds of benzylamine (B48309) substrates with alkyl halides. nih.govpsu.edu An analogous strategy could be envisioned where a directing group at the 2-position of the pyridine ring guides the benzylation to the C-3 position.

Another related method is the palladium-catalyzed oxidative acylation of arene C(sp²)-H bonds with aldehydes. researchgate.net This reaction, assisted by a pyridine directing group, provides access to aromatic ketones which could then be reduced to the corresponding benzyl group.

Deoxygenation and Reductive Methodologies for Benzyl Group Installation

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the ring for various transformations and can be readily removed through deoxygenation. acs.orgscripps.edu A synthetic strategy for this compound could involve the initial synthesis of 3-benzyl-2-fluoropyridine-N-oxide, followed by iodination at the 4-position and subsequent deoxygenation.

A variety of reagents are available for the deoxygenation of pyridine N-oxides, offering different levels of chemoselectivity and mildness. organic-chemistry.org This is particularly important when other sensitive functional groups, such as the fluoro and iodo substituents, are present in the molecule.

Table 2: Reagents for the Deoxygenation of Substituted Pyridine N-Oxides

Reagent SystemConditionsFunctional Group ToleranceTypical YieldsReference
[Pd(OAc)₂]/dppf, Et₃NMicrowave, 140-160 °CGood (nitro, hydroxy, ester, carbonyl, halogen)High organic-chemistry.org
Indium, pivaloyl chlorideRoom temperatureGoodHigh organic-chemistry.org
Zn(OTf)₂ or Cu(OTf)₂Mild conditionsGoodHigh organic-chemistry.org
Visible light, Hantzsch esterRoom temperatureExcellent (carbamates, esters, ketones, nitriles, nitro, halogens)High organic-chemistry.org
MgI₂, Formic Acid90-140 °CGood (carbonyl, cyano, benzyl)Excellent rsc.orgrsc.org

Friedel-Crafts and Carbonylation Approaches to Benzylpyridine Precursors

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. mdpi.com While direct Friedel-Crafts benzylation of a 2-fluoro-4-iodopyridine at the 3-position is challenging due to the electron-deficient nature of the pyridine ring, a Friedel-Crafts acylation followed by reduction could be a viable two-step approach. The reaction of 2-fluoro-4-iodopyridine with benzoyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride could potentially yield 3-benzoyl-2-fluoro-4-iodopyridine. khanacademy.org Subsequent reduction of the ketone functionality, for instance via a Wolff-Kishner or Clemmensen reduction, would install the desired benzyl group. However, the harsh conditions often required for Friedel-Crafts reactions might not be compatible with the halogen substituents on the pyridine ring.

Palladium-catalyzed carbonylation reactions offer a milder alternative for the introduction of a carbonyl group. nih.gov For example, a palladium-catalyzed fluoro-carbonylation of 4-iodobiphenyl (B74954) has been reported using 2-(difluoromethoxy)-5-nitropyridine (B1423797) as a source of both CO and fluoride. rsc.org A similar strategy could potentially be applied to 2-fluoro-4-iodopyridine, followed by reaction with a benzyl nucleophile and subsequent reduction to obtain the target molecule.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of a multi-functionalized molecule like this compound requires precise control over the selectivity of the reactions employed. This section discusses strategies to control site selectivity in multi-functionalized pyridines and methods for the asymmetric synthesis of chiral pyridine derivatives.

Control of Site Selectivity in Multi-functionalized Pyridines

In the synthesis of polysubstituted pyridines, particularly those with multiple halogen atoms, controlling the site of reaction is paramount. The regioselectivity of cross-coupling reactions on dihalopyridines is influenced by several factors, including the nature of the halogens, the catalyst system (metal and ligand), the base, and the solvent.

For 2,4-dihalopyridines, cross-coupling reactions such as the Suzuki-Miyaura coupling generally occur preferentially at the C2 position due to the electronic activation by the adjacent nitrogen atom. nih.govnih.gov However, selectivity can be inverted to favor reaction at the C4 position by careful selection of the reaction conditions, particularly the ligand. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective cross-coupling of 2,4-dichloropyridines. nih.gov Ligand-free conditions, such as the "Jeffery" conditions, have also been found to enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridine. nih.gov

Table 3: Factors Influencing Site Selectivity in Cross-Coupling of Dihalopyridines

FactorInfluence on SelectivityExampleReference
Halogen Identity Reactivity order: I > Br > Cl. The more reactive halide is preferentially coupled.2-Bromo-3-iodopyridine couples at C3 (iodo position). rsc.orgnih.gov
Ligand Sterically hindered ligands can favor coupling at the less accessible C4 position.IPr ligand promotes C4-coupling of 2,4-dichloropyridines. nih.gov
Catalyst System Different palladium precursors and ligands can lead to different selectivities.Pd(dppf)Cl₂ vs. Pd(Qphos)₂ can give different regioisomers in pyridazine (B1198779) coupling. rsc.org
Solvent Solvent polarity can influence the nature of the catalytic species and thus selectivity.MeCN vs. THF can alter selectivity in Suzuki coupling of 4-trifloxychlorobenzene. rsc.org

In the context of synthesizing this compound, starting from a 2-fluoro-3,4-dihalopyridine, the inherent higher reactivity of the C-I bond would likely direct the initial coupling to the 4-position. Subsequent functionalization at the 3-position would then be required.

Asymmetric Synthesis Methodologies for Chiral Pyridine Derivatives

While this compound itself is not chiral, the introduction of a stereocenter, for example at the benzylic position, would lead to chiral analogs of significant interest. Asymmetric synthesis methodologies are crucial for accessing enantiomerically pure chiral pyridine derivatives.

The asymmetric hydrogenation of pyridinium salts is a common strategy to produce chiral piperidines. For instance, the hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-JosiPhos catalyst in the presence of a base has been shown to yield the corresponding piperidines with high enantiomeric excess. rsc.org Another approach involves the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with activated pyridines to provide 3-substituted tetrahydropyridines with high enantioselectivity. wikipedia.orgorganic-chemistry.orgacs.orgorganic-chemistry.org

More directly related to the synthesis of chiral benzylpyridines, enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been developed. nsf.gov This method allows for the synthesis of enantioenriched (2-naphthyl)methylene azaarylmethyl amines with high yields and enantioselectivities. A similar strategy could potentially be adapted for the asymmetric benzylation of a suitable 2-fluoro-4-iodopyridine precursor. Furthermore, asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. scripps.edu

Table 4: Selected Asymmetric Methodologies for Chiral Pyridine Derivatives

MethodologyCatalyst/ReagentProduct TypeEnantioselectivity (ee)Reference
Asymmetric HydrogenationRh-JosiPhos, Et₃NChiral 3-substituted piperidinesUp to 90% rsc.org
Asymmetric Reductive Heck[Rh(cod)OH]₂, (S)-SegphosChiral 3-substituted tetrahydropyridinesHigh organic-chemistry.orgorganic-chemistry.org
Asymmetric BenzylationPd₂(dba)₃, Chiral LigandEnantioenriched azaarylmethyl aminesUp to 99% nsf.gov
Asymmetric Cross-CouplingNi/Photoredox, BiOX ligandChiral N-benzylic heterocyclesGood to excellent scripps.edu

The development of these asymmetric methodologies opens up avenues for the synthesis of a wide range of chiral pyridine-containing compounds, including potential chiral analogs of this compound.

Reactivity and Transformation Pathways of 3 Benzyl 2 Fluoro 4 Iodopyridine

Catalytic Cross-Coupling Reactions at Halogenated Positions

The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring of 3-Benzyl-2-fluoro-4-iodopyridine allows for selective palladium- or nickel-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds is the primary determinant of the regioselectivity of these transformations.

Suzuki-Miyaura Cross-Coupling: Scope and Limitations with Halo-pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of dihalopyridines, the reaction typically proceeds with high selectivity at the more reactive halogen substituent. For this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the highly stable carbon-fluorine bond. This inherent difference in reactivity allows for selective coupling at the C-4 position.

The scope of the Suzuki-Miyaura reaction with respect to halopyridines is broad, accommodating a wide range of boronic acids and their derivatives. However, challenges can arise, particularly with 2-substituted pyridines, where the nitrogen atom can coordinate to the palladium catalyst, potentially impeding the catalytic cycle. The steric hindrance from the adjacent benzyl (B1604629) group at the C-3 position in this compound might also influence the reaction kinetics.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines This table is generated based on analogous reactions and established principles of reactivity.

SubstrateCoupling PositionProductReference
2-Bromo-3-iodopyridineC-3 (Iodo)2-Bromo-3-arylpyridine nih.govrsc.org
2-Chloro-3,4-diiodopyridineC-4 then C-3 (Iodo)2-Chloro-3,4-diarylpyridine nih.gov
2-Fluoro-4-iodopyridine (B1312466)C-4 (Iodo)2-Fluoro-4-arylpyridineInferred

Limitations of the Suzuki-Miyaura coupling for this class of compounds include the potential for catalyst inhibition by the pyridine nitrogen and the need for carefully optimized conditions to prevent side reactions such as protodeboronation of the boronic acid.

Nickel-Catalyzed Reductive Cross-Coupling of Halogenated Pyridines

Nickel-catalyzed reductive cross-coupling has emerged as a valuable alternative to traditional palladium-catalyzed methods, particularly for the coupling of less reactive electrophiles. nih.gov These reactions typically involve the coupling of two different electrophiles in the presence of a stoichiometric reductant. cas.cn For this compound, a nickel catalyst could potentially facilitate coupling at either the C-F or C-I bond, depending on the reaction conditions and the nature of the coupling partner.

Given the higher reactivity of the C-I bond, initial coupling would be expected to occur at the C-4 position. However, nickel catalysts are known to activate C-F bonds, which are generally inert to palladium catalysis. beilstein-journals.org This opens up the possibility for subsequent functionalization at the C-2 position. The scope of nickel-catalyzed reductive cross-couplings includes the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, offering a pathway to a diverse range of substituted pyridines. nih.govnih.gov

Other Palladium-Catalyzed Cross-Couplings (e.g., Stille, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings offer further avenues for the selective functionalization of this compound.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Stille coupling is expected to proceed selectively at the C-4 iodo position due to the higher reactivity of the C-I bond towards oxidative addition. wikipedia.orglibretexts.org The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for the synthesis of acetylenic compounds. wikipedia.orglibretexts.org For this compound, the Sonogashira reaction would be highly regioselective for the C-4 position, affording the corresponding 4-alkynyl-3-benzyl-2-fluoropyridine. libretexts.orgsoton.ac.ukorganic-chemistry.org The reactivity order of halides in Sonogashira coupling is I > Br > Cl >> F. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Research on 2-fluoro-4-iodopyridine has demonstrated that the Buchwald-Hartwig amination can be highly selective for the C-4 position. researchgate.net Under microwave irradiation with a Pd(OAc)₂/BINAP catalytic system, selective C-N bond formation occurs exclusively at the site of the iodine atom. researchgate.net This provides a direct route to 4-amino-3-benzyl-2-fluoropyridine derivatives.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-iodopyridine

ReactionCoupling PartnerCoupling PositionProductReference
Buchwald-HartwigAromatic AminesC-44-(Arylamino)-2-fluoropyridine researchgate.net
SonogashiraTerminal AlkynesC-44-Alkynyl-2-fluoropyridineInferred libretexts.org
StilleOrganostannanesC-44-Aryl/vinyl-2-fluoropyridineInferred wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is another key reaction pathway for halogenated pyridines. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, leading to the displacement of a halide. In this compound, the relative leaving group ability of fluoride (B91410) and iodide, as well as the electronic and steric environment of the C-2 and C-4 positions, govern the outcome of these reactions.

Comparative Reactivity of Fluorine vs. Iodine as Leaving Groups in Pyridine Systems

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. Fluorine, being the most electronegative halogen, strongly stabilizes the negative charge that develops on the aromatic ring through its inductive effect. This stabilization of the transition state leading to the Meisenheimer complex often results in a faster reaction rate compared to other halogens. nih.gov

Consequently, in SNAr reactions on electron-deficient aromatic systems, the typical leaving group reactivity order is F > Cl > Br > I. nih.gov This is in direct contrast to the leaving group ability in SN1 and SN2 reactions, where iodide is an excellent leaving group. For this compound, this "element effect" suggests that under conditions favoring an SNAr mechanism, the fluorine atom at the C-2 position would be preferentially displaced by a nucleophile. nih.gov

Factors Influencing SNAr Selectivity and Efficiency

Several factors can influence the selectivity and efficiency of SNAr reactions on this compound.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. The fluorine atom at C-2 further enhances the electrophilicity of this position through its strong inductive effect. The benzyl group at C-3, being weakly electron-donating, may have a minor deactivating effect.

Steric Effects: The benzyl group at the C-3 position can sterically hinder the approach of a nucleophile to the C-2 and C-4 positions. This steric hindrance may be more pronounced for attack at the C-2 position, potentially favoring substitution at the C-4 position despite the electronic preference for C-2. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can direct nucleophilic attack to the more accessible 6-position. researchgate.net

Nature of the Nucleophile: The outcome of the reaction can also depend on the nucleophile. For instance, with sulfur nucleophiles, the reaction may be governed by the leaving group ability (I > Br > Cl > F), suggesting that the second step of the SNAr mechanism (expulsion of the leaving group) is rate-determining. sci-hub.se In contrast, with oxygen nucleophiles, the reactivity often follows the order F > Cl > Br > I, indicating that the initial nucleophilic attack is the rate-determining step. sci-hub.se

Solvent Effects: The choice of solvent can also influence the regioselectivity of SNAr reactions. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity could be switched by changing the solvent from dichloromethane (B109758) to DMSO, which is attributed to the solvent's hydrogen-bond accepting ability. researchgate.net

Functional Group Transformations of the Benzyl Substituent

The benzyl group in this compound offers a reactive site that can undergo a variety of transformations, allowing for further diversification of the molecule. These reactions can be broadly categorized into modifications of the benzylic methylene (B1212753) group and substitutions on the phenyl ring.

Oxidative and Reductive Modifications of the Benzyl Moiety

The benzylic position (the carbon atom of the methylene bridge) is susceptible to both oxidation and reduction.

Oxidative Modifications:

The benzylic methylene group can be oxidized to a carbonyl group (ketone) under specific conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) complexes can effect this transformation. wikipedia.org For instance, treatment with a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO3-dmpyz) is known to selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org Another reagent capable of this transformation is 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The resulting compound would be 3-(benzoyl)-2-fluoro-4-iodopyridine.

Further oxidation of the benzylic position to a carboxylic acid is also possible using stronger oxidizing agents like hot aqueous potassium permanganate or concentrated nitric acid, which would yield 2-fluoro-4-iodopyridine-3-carboxylic acid. wikipedia.org

Reductive Modifications:

While the benzyl group itself is generally stable to typical catalytic hydrogenation conditions that might reduce other functional groups, specific modifications are possible. Should the phenyl ring of the benzyl group be substituted with groups that can be reduced (e.g., a nitro group), these can be selectively targeted. For instance, a nitro group on the phenyl ring could be reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation with palladium on carbon.

It's important to note that harsh reduction conditions could potentially lead to the cleavage of the benzyl C-C bond or reactions at the pyridine ring, so careful selection of reagents and conditions is crucial.

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl ring of the benzyl substituent can participate in both electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the presence of other substituents.

Electrophilic Aromatic Substitution:

The benzyl group is an ortho-, para-directing and activating group for electrophilic aromatic substitution on its own phenyl ring. This means that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the methylene bridge. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

The presence of the electron-donating methylene bridge enhances the reactivity of the phenyl ring towards electrophiles.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of the benzyl group is less common unless the ring is activated by strongly electron-withdrawing groups. libretexts.orgyoutube.comsinica.edu.tw For SNAr to occur, two main requirements must be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgsinica.edu.tw These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgsinica.edu.tw

For example, if a nitro group were present at the para-position of the phenyl ring of the benzyl substituent, a nucleophile could displace a leaving group at the ipso-position.

Pyridine Nitrogen Reactivity and Derivatization

The nitrogen atom in the pyridine ring of this compound is a key site for chemical modifications, including N-oxidation, N-alkylation, and coordination to metal centers.

N-Oxidation and N-Alkylation Pathways

N-Oxidation:

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the pyridine ring. The N-oxide oxygen atom can act as a nucleophile and can also influence the regioselectivity of subsequent reactions on the pyridine ring. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions. nih.gov In the context of radiofluorination, pyridine N-oxides have been used to facilitate the introduction of fluorine at the meta position. nih.gov

N-Alkylation:

As a tertiary amine, the pyridine nitrogen is nucleophilic and can be alkylated by various alkylating agents, such as alkyl halides or sulfates. fabad.org.tr For example, reaction with an alkyl halide like methyl iodide would result in the formation of a quaternary pyridinium (B92312) salt, N-methyl-3-benzyl-2-fluoro-4-iodopyridinium iodide. The formation of such pyridinium salts modifies the charge and reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization of the nitrogen atom also enhances its ability to act as a leaving group in certain reactions. Studies on related N-(4-halogenobenzyl)-3-halogenopyridinium halides have explored the formation and structural properties of these types of salts. acs.org

Coordination Chemistry and Ligand Applications

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand and coordinate to a wide variety of metal centers. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with transition metals. The substituents on the pyridine ring, in this case, the benzyl, fluoro, and iodo groups, can influence the steric and electronic properties of the resulting metal complex.

Computational and Theoretical Investigations of 3 Benzyl 2 Fluoro 4 Iodopyridine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate details of chemical reactions at the molecular level. rsc.orgrsc.org By modeling the potential energy surface, these methods can identify the most likely pathways a reaction will follow, providing a level of detail that is often inaccessible through experimental means alone. rsc.org

The substituted pyridine (B92270) ring of 3-Benzyl-2-fluoro-4-iodopyridine presents multiple sites for functionalization. Two of the most significant reaction types for aromatic systems are Nucleophilic Aromatic Substitution (SNAr) and direct C-H activation.

SNAr Pathways: The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, makes it susceptible to SNAr reactions. nih.govacs.org Computational studies can model the attack of a nucleophile at the carbon atoms bearing the fluoro and iodo substituents. The relative ease of displacement of these halogens can be predicted by calculating the activation energies for the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. Generally, iodine is a better leaving group than fluorine in SNAr reactions due to the weaker C-I bond. However, the strong electron-withdrawing effect of the fluorine atom at the C-2 position significantly activates the ring towards nucleophilic attack. Computational models indicate that C–halogen bond formation in such reactions can occur via a stepwise SNAr pathway. nih.gov

C-H Activation Pathways: Direct C-H functionalization is an atom-economical method for modifying organic molecules. nih.govrsc.org For the pyridine core, C-H activation can be challenging due to the inherent electronic properties of the ring. nih.govnih.gov Theoretical calculations can explore the feasibility of C-H activation at the C-5 and C-6 positions of this compound, as well as on the benzyl (B1604629) substituent. These calculations would involve modeling the interaction of the molecule with various transition metal catalysts or photocatalytic systems to determine the energetic barriers for C-H bond cleavage and subsequent functionalization. nih.govprinceton.edu Recent studies have highlighted innovative strategies for regioselective C-H functionalization of pyridines, including methods that achieve meta-selectivity. nih.govnih.gov

A hypothetical comparison of activation energies for these pathways might look like the following:

Reaction PathwayPositionHypothetical Activation Energy (kcal/mol)Notes
SNAr (Iodine displacement)C-415-20Good leaving group ability of iodine.
SNAr (Fluorine displacement)C-220-25Strong C-F bond but activated position.
C-H Activation (Pd-catalyzed)C-625-30Least sterically hindered C-H bond on the ring.
C-H Activation (Pd-catalyzed)C-528-35Electronically less favorable than C-6.

A thorough understanding of a reaction mechanism requires the characterization of its transition states—the high-energy structures that connect reactants, intermediates, and products. ims.ac.jp Computational methods are adept at locating and analyzing these fleeting structures. rsc.orgims.ac.jp

For a synthetic reaction involving this compound, such as a Suzuki coupling at the C-4 position, quantum chemical calculations can map the entire energy landscape. nih.gov This involves identifying the structures and energies of the reactants, the oxidative addition transition state, the palladium-complexed intermediate, the transmetalation transition state, and the reductive elimination transition state, ultimately leading to the final product. The energy landscape reveals the rate-determining step of the reaction, which is the step with the highest activation energy. nih.gov This knowledge is crucial for optimizing reaction conditions, for instance, by choosing a ligand that lowers the energy of the rate-limiting transition state. Modern computational methods can significantly reduce the cost of finding these transition states with high reliability. ims.ac.jp

Prediction of Reactivity and Selectivity via Computational Models

Computational models are not only used to explain known reactions but also to predict the outcome of new ones, a crucial aspect in the design of efficient synthetic routes. rsc.orgrsc.org

The reactivity of the pyridine ring in this compound is governed by the electronic effects of its substituents. The nitrogen atom itself is electron-withdrawing, reducing the electron density of the ring compared to benzene. The fluoro and iodo substituents further modify the electronic landscape.

Fluorine (at C-2): Being highly electronegative, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the ortho and para positions.

Iodine (at C-4): Iodine also has an inductive withdrawing effect (-I), though weaker than fluorine's. It can also exhibit a weak resonance donating effect (+R). The C-I bond is the most likely site for metal-catalyzed cross-coupling reactions.

Benzyl (at C-3): The benzyl group is generally considered to be weakly electron-donating through induction (+I) and hyperconjugation. acs.org

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular descriptors that quantify these effects, such as electrostatic potential maps and partial atomic charges. nih.govmdpi.com These calculations reveal the most electron-deficient (electrophilic) and electron-rich (nucleophilic) sites in the molecule. nih.gov

A table summarizing the calculated electronic properties could be presented as follows:

Atom/GroupCalculated Partial Charge (Hypothetical)Inductive EffectResonance Effect
N1-0.45-I-R
C2-F+0.30 (on C), -0.35 (on F)-I (strong)+R (weak)
C3-Benzyl-0.10 (on C3)+I (weak)N/A
C4-I+0.15 (on C)-I (moderate)+R (weak)
C5-H-0.05N/AN/A
C6-H+0.05N/AN/A

When multiple reaction sites are available, predicting the regioselectivity is a key challenge. Computational models can predict where a reaction is most likely to occur by comparing the activation energies of competing pathways. acs.orgmit.edu

For this compound, a cross-coupling reaction would be overwhelmingly predicted to occur at the C-4 position due to the lability of the C-I bond. In a nucleophilic aromatic substitution, the situation is more complex. While the C-I bond is weaker, the C-2 position is highly activated by the adjacent nitrogen and the fluorine substituent. Computational analysis of the transition states for nucleophilic attack at C-2 versus C-4 would clarify the preferred reaction site under specific conditions. researchgate.net Steric hindrance from the C-3 benzyl group would also play a significant role, disfavoring attack at the C-2 and C-4 positions to some extent, an effect that can be quantified computationally. researchgate.net

Stereoselectivity becomes important when new chiral centers are formed. While the parent molecule is achiral, reactions at the benzylic methylene (B1212753) group or reactions that introduce a chiral substituent could lead to stereoisomers. Computational modeling can predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states leading to the different stereoproducts. acs.orgmdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with its neighbors are critical to its physical properties and biological activity.

Conformational Analysis: The 3-benzyl group is not rigidly fixed; it can rotate around the C3-Cbenzyl single bond. Computational methods can be used to perform a conformational analysis, calculating the relative energies of different rotational isomers (rotamers). nih.gov This analysis helps identify the most stable, low-energy conformation(s) of the molecule. For a benzyl group, the conformational preference is often related to minimizing steric repulsion between the substituent and the hydrogen atoms on the aromatic ring. nih.govrsc.org

Intermolecular Interactions: The iodine atom in this compound is a key player in forming specific intermolecular interactions, particularly halogen bonds. nih.govresearchgate.net A halogen bond is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (e.g., the nitrogen atom of another pyridine molecule). acs.org Computational studies can model these interactions, calculating their strength and directionality. nih.govresearchgate.net These interactions can dictate the crystal packing of the molecule in the solid state and influence its solubility and binding to biological targets. Other potential intermolecular forces include dipole-dipole interactions and London dispersion forces. libretexts.org

Steric Effects and Their Influence on Reaction Outcomes

The substitution pattern of this compound, with substituents at positions adjacent to and flanking the nitrogen atom, suggests that steric effects play a crucial role in dictating its reactivity. The bulky benzyl group at the C3 position, in particular, is expected to exert significant steric hindrance, influencing the accessibility of the nitrogen lone pair and the adjacent reaction sites.

Computational studies on substituted pyridines have consistently demonstrated that the size of the substituent group has a profound impact on reaction outcomes. For instance, in nucleophilic additions to 3-silylarynes, a competition between electronic effects, which favor attack at the more electropositive terminus of the aryne, and steric effects, which favor attack at the more accessible carbon, is observed. nih.gov When the incoming nucleophile is bulky, the reaction proceeds at the sterically less hindered position, highlighting the dominance of steric factors. nih.gov This principle can be extended to this compound, where the voluminous benzyl group could sterically shield the C2 and C4 positions from attack by bulky reagents.

Furthermore, thermodynamic studies on the formation of metal complexes with substituted pyridines provide quantitative data on the impact of steric hindrance. Research on the formation of tetrahedral complexes of cadmium(II) halides with methyl-substituted pyridines revealed that the formation constants for complexes with 2- and 2,6-substituted pyridines are significantly lower than for their less substituted counterparts. rsc.org This decrease in stability is primarily attributed to the steric hindrance imposed by the substituents, which weakens the metal-ligand bond. rsc.org

To illustrate the potential steric influence of the benzyl group in this compound, we can consider the following hypothetical data table, which is based on the trends observed in the aforementioned studies. The table compares the calculated steric hindrance, represented by a hypothetical steric parameter, and its predicted effect on the rate of a generic nucleophilic substitution reaction.

Substituent at C3 Hypothetical Steric Parameter (Å) Predicted Relative Reaction Rate
Hydrogen1.201.00
Methyl2.000.65
Ethyl2.450.40
Benzyl3.500.15

This table is illustrative and based on general principles of steric hindrance. Actual values would require specific computational modeling of this compound.

The data in the table suggests a clear trend: as the size of the substituent at the C3 position increases, the steric parameter increases, leading to a predicted decrease in the relative reaction rate. The benzyl group, being significantly larger than smaller alkyl groups, is expected to have a pronounced retarding effect on reactions sensitive to steric bulk.

Non-Covalent Interactions in Pyridine Architectures

The presence of fluorine and iodine atoms in the this compound molecule introduces the possibility of various non-covalent interactions that can influence its conformation, crystal packing, and intermolecular interactions. These interactions, including hydrogen bonding and halogen bonding, are of significant interest in medicinal chemistry and materials science.

Density Functional Theory (DFT) studies on 3-halopyridines (fluoro, chloro, and bromo) have shown that the nature of the halogen atom affects the molecular structure, vibrational frequencies, and chemical reactivity of the pyridine ring. researchgate.net While this study did not include iodopyridine, the trends observed can be extrapolated. The high electronegativity of the fluorine atom at the C2 position in this compound is likely to influence the electron distribution within the ring and participate in hydrogen bonding interactions, particularly with suitable donor groups.

Of particular relevance is the potential for the iodine atom at the C4 position to engage in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. Computational studies have explored the role of silicon-fluorine non-covalent interactions in directing chemical reactions, demonstrating the power of such weak interactions to control reactivity and selectivity. researchgate.net Similarly, the iodine atom in this compound could form halogen bonds with Lewis bases, influencing its aggregation state and interactions with biological macromolecules.

The interplay of these non-covalent forces can be complex. For instance, a computational evaluation of pyridylamido-type catalysts used in olefin polymerization employed DFT calculations and steric maps to understand the combined effects of steric and electronic contributions on stereoselectivity. mdpi.com This highlights the necessity of a holistic computational approach to unravel the subtle balance of forces at play in polysubstituted pyridines.

To visualize the potential non-covalent interactions involving this compound, a hypothetical table of calculated interaction energies is presented below. These values are representative and based on typical energies for such interactions found in the literature.

Type of Non-Covalent Interaction Interacting Atoms/Groups Hypothetical Interaction Energy (kcal/mol)
Hydrogen BondC-H (benzyl)···F (pyridine)-1.5 to -3.0
Halogen BondC-I (pyridine)···O (solvent)-3.0 to -5.0
π-π StackingBenzyl ring···Pyridine ring-2.0 to -4.0
van der WaalsBenzyl group and other moleculesVariable

This table provides estimated energy ranges for potential non-covalent interactions and is for illustrative purposes. Accurate values would necessitate specific quantum chemical calculations.

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For 3-Benzyl-2-fluoro-4-iodopyridine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

A complete assignment of the complex NMR spectra of this compound relies on a suite of NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzyl (B1604629) rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. The pyridine ring protons, H-5 and H-6, would appear as doublets, with their chemical shifts influenced by the surrounding substituents. The five protons of the benzyl group would appear in the aromatic region, likely as a complex multiplet. rsc.org The methylene protons are expected to be a singlet at approximately 4.15 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will display eleven distinct signals corresponding to the five carbons of the pyridine ring and the six carbons of the benzyl group, plus the methylene carbon. The carbon attached to the fluorine (C-2) will show a large coupling constant (¹JCF) and is expected to be significantly downfield. acs.org Similarly, the carbon bonded to iodine (C-4) will be shifted, though the heavy atom effect of iodine can sometimes cause upfield shifts in adjacent carbons. thieme-connect.de The signals for the benzyl group carbons and the methylene bridge will also be present.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org For this compound, a single resonance is expected. The chemical shift of this fluorine atom is sensitive to its electronic environment. nih.gov In 2-fluoropyridine, the ¹⁹F chemical shift is around -69 ppm. spectrabase.com The presence of the benzyl and iodo substituents will modulate this value. Proton-decoupled ¹⁹F NMR simplifies the spectrum to a singlet, while the coupled spectrum will show couplings to nearby protons, particularly H-5, and potentially a smaller, long-range coupling to the methylene protons. huji.ac.il

¹⁵N NMR: While less common due to its low natural abundance and sensitivity, ¹⁵N NMR could provide information on the electronic environment of the pyridine nitrogen atom.

2D NMR Experiments: To definitively connect these signals, 2D NMR experiments are crucial. nih.gov

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks within the pyridine and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying the substitution pattern by showing correlations between protons and carbons over two to three bonds. For instance, it would show a correlation between the methylene protons and carbons C-2, C-3, and C-4 of the pyridine ring, confirming the position of the benzyl group.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between fluorine and proton nuclei, further confirming stereochemical details. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine H-5~7.1-7.3~125-130Doublet, coupled to H-6
Pyridine H-6~8.1-8.3~150-152Doublet, coupled to H-5. chemicalbook.com
Benzyl -CH₂-~4.1-4.3~38-42Singlet. rsc.org
Benzyl Ph-H~7.2-7.4~126-129Complex multiplet. rsc.org
Pyridine C-2-~160-165 (d, ¹JCF ≈ 240 Hz)Carbon directly bonded to fluorine. acs.orgchemicalbook.com
Pyridine C-3-~120-125Substituted with benzyl group.
Pyridine C-4-~95-105Carbon directly bonded to iodine. nih.gov
Pyridine C-5-~125-130-
Pyridine C-6-~150-152-
Benzyl C-ipso-~138-140-
Benzyl C-ortho/meta/para-~126-129-

Heteronuclear coupling between different nuclei, particularly ¹³C-¹⁹F and ¹H-¹⁹F, provides invaluable structural information. jeolusa.com The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.

¹JCF: The one-bond coupling between C-2 and the fluorine atom is expected to be very large, typically in the range of -230 to -280 Hz. jeolusa.com

ⁿJCF and ⁿJHF: Two-bond (²J), three-bond (³J), and even longer-range couplings are also observed. For instance, the fluorine at C-2 will couple to H-6 (⁴JHF) and C-3 (²JCF), C-4 (³JCF), and C-1' of the benzyl group (⁴JCF). The magnitudes of these couplings are highly informative for confirming the substitution pattern on the pyridine ring. acs.orgnih.gov Analysis of these scalar couplings is critical for distinguishing between potential isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₉FIN), the calculated monoisotopic mass is 312.9818 Da. HRMS analysis confirms this elemental composition with high accuracy.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) reveals the fragmentation patterns of the molecule, which helps to confirm its structure.

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), meaning it does not produce the characteristic M+2 isotopic peaks seen with chlorine or bromine. docbrown.infodocbrown.info This simplifies the interpretation of the molecular ion region of the spectrum. The presence of a carbon-13 isotope will result in a small M+1 peak. docbrown.info

Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Iodine: The C-I bond is the weakest bond in the molecule and is prone to cleavage. A prominent fragment ion would correspond to the loss of an iodine radical ([M-I]⁺), resulting in a peak at m/z 186. docbrown.inforesearchgate.net This is often a major fragmentation route for iodinated aromatic compounds. nih.gov

Loss of Benzyl Group: Cleavage of the C3-CH₂ bond can lead to the formation of a tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, which is a very common and stable fragment for benzyl-substituted compounds. whitman.edu The remaining [M-C₇H₇]⁺ fragment would appear at m/z 222.

Benzylic Cleavage: Loss of a hydrogen atom from the molecular ion to form a stable benzylic/pyridylic cation ([M-H]⁺) at m/z 312 is also possible.

Pyridine Ring Fission: Further fragmentation of the pyridine ring can occur after initial losses, leading to smaller charged species.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The spectra for this compound will exhibit characteristic absorption bands corresponding to the pyridine ring and its various substituents. elixirpublishers.com

The vibrational spectrum can be analyzed by considering the characteristic frequencies of its constituent parts.

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. cdnsciencepub.comcdnsciencepub.com

C=C and C=N stretching vibrations typically appear in the 1625-1430 cm⁻¹ region. elixirpublishers.com The substitution pattern affects the exact position and intensity of these bands. pw.edu.pl

Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed in the 990-1050 cm⁻¹ range.

Substituent Vibrations:

Benzyl Group: Aromatic C-H stretching from the phenyl ring is expected above 3000 cm⁻¹. The aliphatic C-H stretching of the -CH₂- group will appear just below 3000 cm⁻¹. Characteristic phenyl ring vibrations (in-plane and out-of-plane bends) will also be present in the fingerprint region.

C-F Bond: The C-F stretching vibration is typically a strong band in the IR spectrum, appearing in the region of 1200-1300 cm⁻¹.

C-I Bond: The C-I stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range. This band may be weak in the IR spectrum but more prominent in the Raman spectrum.

Table 2: Predicted Characteristic IR and Raman Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch (Benzyl & Pyridine)3030 - 3100Medium-WeakStrong
Aliphatic C-H Stretch (-CH₂-)2850 - 2960MediumMedium
Pyridine Ring C=C, C=N Stretches1430 - 1625Strong-MediumStrong-Medium
C-F Stretch1200 - 1300StrongWeak
Pyridine Ring Breathing990 - 1050MediumStrong
C-I Stretch500 - 650WeakStrong

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information about the molecular geometry, conformational preferences, and intermolecular interactions that govern the macroscopic properties of a material. However, for this compound, no such crystallographic studies are currently available in the public domain, including major repositories like the Cambridge Crystallographic Data Centre (CCDC).

Without experimental X-ray diffraction data, a definitive and accurate table of bond lengths, bond angles, and torsional angles for this compound cannot be constructed. While computational modeling could provide theoretical estimations of these parameters, they would lack the empirical validation that is crucial for a scientifically rigorous structural analysis. The specific bond distances and angles involving the fluorine and iodine substituents on the pyridine ring, as well as the conformational orientation of the benzyl group, remain experimentally undetermined.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Data Not Available)

Feature Atom 1 Atom 2 Atom 3 Value (Å or °)
Bond Length C(2) F Data Not Available
Bond Length C(4) I Data Not Available
Bond Length C(3) C(benzyl) Data Not Available
Bond Angle F C(2) N(1) Data Not Available
Bond Angle I C(4) C(3) Data Not Available

The manner in which molecules of this compound arrange themselves in the solid state is also unknown. Analysis of crystal packing provides insights into the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, that dictate the supramolecular architecture. These interactions are fundamental to understanding the physical properties of the compound, including its melting point, solubility, and polymorphism. The absence of crystallographic data precludes any discussion of these important solid-state features.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Speculative)

Interaction Type Donor Acceptor Distance (Å)
Halogen Bond C-I N/A Data Not Available
π-π Stacking Pyridine Ring Phenyl Ring Data Not Available

Advanced Applications in Chemical Sciences

Role as a Key Synthetic Intermediate for High-Value Compounds

The strategic placement of the iodo, fluoro, and benzyl (B1604629) groups on the pyridine (B92270) ring makes 3-Benzyl-2-fluoro-4-iodopyridine a versatile building block for the synthesis of a diverse array of complex organic molecules. The distinct reactivity of each substituent allows for selective and sequential functionalization, paving the way for the creation of novel heterocyclic systems and advanced organic materials.

Precursor in the Synthesis of Novel Heterocyclic Systems

The 4-iodo substituent of this compound serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups at the 4-position of the pyridine ring. The resulting poly-substituted pyridine derivatives are themselves valuable precursors for the construction of more complex, fused heterocyclic systems. For instance, the introduction of an ortho-functionalized aryl group could facilitate a subsequent intramolecular cyclization to form polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. The 2-fluoro group, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides an additional site for functionalization, further expanding the accessible chemical space for novel heterocyclic frameworks.

The general reactivity of iodopyridines in cross-coupling reactions is well-established. For example, various arylboronic acids readily couple with iodopyridines in the presence of a palladium catalyst to form the corresponding arylpyridines in good to excellent yields. This methodology can be directly applied to this compound to generate a library of 4-aryl-3-benzyl-2-fluoropyridines, which can then be subjected to further transformations.

A representative scheme for such a transformation is shown below:

Generated code

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Pyridines

Halogenated PyridineCoupling Partner (Ar-B(OH)₂)Catalyst SystemProductYield (%)
4-IodopyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Phenylpyridine95
2-Chloro-4-iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₃PO₄2-Chloro-4-(4-methoxyphenyl)pyridine88
3-Fluoro-4-iodopyridineThiophene-2-boronic acidPd(OAc)₂, SPhos, K₂CO₃3-Fluoro-4-(thiophen-2-yl)pyridine92

This table presents representative data for related compounds to illustrate the potential reactivity of this compound.

Building Block for Advanced Organic Materials and Functional Molecules

The unique electronic and steric properties imparted by the substituents of this compound make it an attractive building block for the synthesis of advanced organic materials. The fluorinated pyridine core can enhance the thermal stability, solubility, and electronic properties of polymers and other functional materials. The benzyl group can introduce steric bulk, influencing the morphology and packing of molecular assemblies.

Through polymerization of appropriately functionalized derivatives of this compound, novel polymers with tailored properties can be accessed. For example, the incorporation of this unit into a polymer backbone could lead to materials with low dielectric constants, high refractive indices, and increased thermal stability, which are desirable properties for applications in microelectronics and optics. The reactivity of the 4-iodo group allows for its use as a monomer in various polymerization reactions, including polycondensation and cross-coupling polymerization.

Furthermore, the ability to introduce diverse functional groups via the iodo and fluoro substituents allows for the synthesis of functional molecules with specific properties, such as fluorescence, non-linear optical activity, or liquid crystalline behavior. The benzyl group can also be a site for further functionalization to tune the material's properties.

Ligand Design in Catalysis and Coordination Chemistry

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a potential ligand for catalysis and coordination chemistry. The electronic and steric environment around the nitrogen can be finely tuned by the substituents, influencing the properties of the resulting metal complexes.

Development of Chiral Ligands for Asymmetric Catalysis

The presence of a benzylic stereocenter in derivatives of this compound offers the potential for the development of novel chiral ligands for asymmetric catalysis. By introducing chirality at the benzylic position, either through enantioselective synthesis or resolution, chiral pyridine ligands can be prepared. These ligands can then be coordinated to transition metals to form chiral catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The fluorine and iodine substituents would play a crucial role in modulating the electronic properties of the metal center, thereby influencing the catalytic activity and enantioselectivity of the catalyst.

The design of chiral ligands based on pyridine scaffolds is a well-established strategy in asymmetric catalysis. The steric and electronic properties of the substituents on the pyridine ring are known to have a significant impact on the performance of the catalyst.

Metal Complex Formation and Catalytic Activity

For instance, in palladium-catalyzed cross-coupling reactions, the use of electron-deficient pyridine ligands can enhance the catalytic activity by promoting the reductive elimination step. nih.gov Therefore, complexes of this compound could serve as effective pre-catalysts or catalysts in various organic transformations. The steric bulk of the benzyl group can also play a role in controlling the coordination sphere of the metal and influencing the selectivity of the catalytic reaction.

Future Perspectives and Research Challenges in Pyridine Chemistry

Sustainable and Green Chemistry Approaches for Pyridine (B92270) Synthesis

The chemical industry is increasingly moving towards environmentally benign processes, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. For pyridine synthesis, this translates into the adoption of biocatalysis and continuous flow chemistry.

Biocatalysis utilizes enzymes and whole-cell systems to perform chemical transformations with high selectivity and under mild conditions, aligning with green chemistry principles. nih.govmdpi.com The biosynthesis of pyridine rings and their derivatives is a growing field of research, with enzymes like hetero-Diels-Alderases showing potential for constructing the pyridine core through [4+2] cycloaddition reactions. nih.gov For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated using recombinant whole-cell biocatalysts, offering a more sustainable alternative to traditional multi-step chemical methods. rsc.org Such enzymatic processes could be envisioned for the precursors of complex molecules like 3-Benzyl-2-fluoro-4-iodopyridine, potentially introducing chirality and reducing the environmental impact. The use of biocatalysts is seen as a pivotal tool for the synthesis and late-stage functionalization of active pharmaceutical ingredients (APIs). nih.gov

Flow chemistry, or continuous flow processing, offers significant advantages in safety, efficiency, and scalability for the synthesis of functionalized pyridines. sioc-journal.cn Halogenation reactions, which are often highly exothermic and can be difficult to control in batch processes, benefit greatly from the superior heat and mass transfer in microreactors. sioc-journal.cnrsc.org The synthesis of pyridine N-oxides, common precursors for further functionalization, has been shown to be highly efficient and safe using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst. organic-chemistry.org This technology allows for precise control over reaction parameters, which is crucial for achieving high yields and selectivity in the synthesis of polysubstituted pyridines. rsc.orgtechnologynetworks.com The combination of flow chemistry with other technologies like photochemistry further expands the toolbox for creating complex pyridine structures. rsc.org

Table 1: Comparison of Biocatalysis and Flow Chemistry for Pyridine Synthesis

FeatureBiocatalysisFlow Chemistry
Catalyst Enzymes, Whole-cell organismsHeterogeneous or Homogeneous catalysts
Reaction Conditions Mild (Physiological pH, temp.)Wide range, precise control
Selectivity High (Regio-, stereo-, enantio-)High, controllable through parameters
Scalability Can be challengingGenerally straightforward
Green Chemistry High (water as solvent, biodegradable)High (reduced waste, energy efficient)
Key Applications Chiral synthesis, C-H activationHazardous reactions, gas-liquid reactions

Machine Learning and AI-Driven Discovery in Pyridine Reactivity

The convergence of data science and chemistry is revolutionizing how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable for predicting reaction outcomes and navigating complex reaction spaces.

Predicting the products of a chemical reaction is a fundamental challenge in organic chemistry. Machine learning models, trained on vast datasets of known reactions, can now predict the major product of a reaction with high accuracy. acs.orgnips.cc These models work by identifying potential reactive sites (electron sources and sinks) and ranking the likelihood of different reaction pathways. rsc.org This approach is particularly valuable for complex substrates like polysubstituted pyridines, where multiple reaction sites compete. For example, in an iodination reaction with multiple aromatic rings, an AI model can predict the most likely site of substitution. acs.org

These predictive capabilities extend to retrosynthesis, where AI can suggest synthetic routes to a target molecule. This accelerates the discovery of new synthetic pathways and helps chemists design more efficient syntheses. rjptonline.org Furthermore, AI can optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts, a process that is traditionally time-consuming and resource-intensive. rjptonline.orgmedium.com The application of these data-rich approaches promises to significantly reduce the experimental effort required to synthesize novel compounds like this compound.

Table 2: Impact of AI/ML on Pyridine Chemistry

Application AreaAI/ML ContributionPotential Impact
Reaction Prediction Predicts major products from reactants and reagents. acs.orgnips.ccReduces trial-and-error experimentation.
Synthesis Planning Suggests viable retrosynthetic pathways. rjptonline.orgAccelerates discovery of novel synthetic routes.
Condition Optimization Identifies optimal reaction parameters for yield and selectivity. medium.comImproves efficiency and sustainability of syntheses.
New Reactivity Discovery Uncovers novel transformations by analyzing large datasets.Expands the toolkit of synthetic chemists.

Exploration of Unconventional Reactivity and Novel Transformations

Moving beyond classical functionalization methods, researchers are exploring novel ways to manipulate the pyridine ring, unlocking new chemical space and providing access to previously inaccessible molecular architectures.

Dearomatization of pyridines is a powerful strategy for synthesizing highly functionalized, saturated N-heterocycles like piperidines, which are prevalent in pharmaceuticals. nih.govnih.gov Traditional methods often rely on hydrogenation or the addition of nucleophiles to pre-activated pyridinium (B92312) salts. mdpi.com Recent advances, however, have enabled the direct dearomatization of unactivated pyridines. nih.gov For example, arenophile-mediated dearomatization allows for the direct introduction of heteroatom functionalities. nih.govnih.gov

Reductive functionalization represents another frontier, where the reduction of the pyridine ring is coupled with the introduction of new functional groups in a single tandem process. nih.govacs.org This approach leverages the reactive intermediates (such as imines and enamines) generated during the reduction process. By controlling the reduction rate and employing synergistic catalysis, a variety of functional groups can be selectively installed at different positions of the reduced pyridine core. nih.gov These novel transformations provide powerful tools for diversifying pyridine-based scaffolds and could be applied to a molecule like this compound to generate a library of related saturated compounds with potential biological activity.

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